molecular formula C9H8ClFO3 B14020348 2-Chloro-3-ethoxy-6-fluorobenzoic acid

2-Chloro-3-ethoxy-6-fluorobenzoic acid

Cat. No.: B14020348
M. Wt: 218.61 g/mol
InChI Key: MZTVRLXDMVEAMS-UHFFFAOYSA-N
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Description

Significance of Halogenated and Ethoxylated Benzoic Acid Derivatives in Contemporary Organic Chemistry

Halogenated and ethoxylated benzoic acid derivatives are cornerstone compounds in modern organic chemistry, valued for their versatile applications, particularly in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The introduction of halogen atoms (such as chlorine and fluorine) onto the benzoic acid scaffold profoundly alters the molecule's electronic properties, acidity, lipophilicity, and metabolic stability. This strategic modification is a key tool in medicinal chemistry for fine-tuning the biological activity and pharmacokinetic profiles of drug candidates. For instance, fluorine substitution is often employed to enhance metabolic stability and binding affinity.

Similarly, the incorporation of an ethoxy group can influence a molecule's solubility, permeability, and metabolic pathways. Ethoxylation can increase hydrophobicity, which may facilitate passage through biological membranes, or it can provide a site for metabolic transformation. The combined presence of both halogen and ethoxy substituents on a benzoic acid ring creates a multifunctional scaffold with a unique and highly tunable set of physicochemical properties, making such derivatives valuable intermediates in the synthesis of complex, high-value molecules.

Overview of the Chemical Landscape of Substituted Benzoic Acids in Scientific Research

This broad field of study has revealed that substituted benzoic acids are crucial building blocks in numerous applications. They are precursors for dyes, polymers, and, most notably, a significant number of active pharmaceutical ingredients. preprints.orgnih.gov Scientific investigations have focused on understanding structure-activity relationships, where specific substitution patterns are correlated with biological effects such as anti-inflammatory, antimicrobial, or anticancer activities. nih.govnih.govijcrt.org The position and nature of the substituent (e.g., electron-donating or electron-withdrawing) dictate the acidity of the carboxylic group and the reactivity of the aromatic ring, making these compounds model systems for studying fundamental principles in organic chemistry. ucl.ac.uk

Rationale for Dedicated Academic Research on 2-Chloro-3-ethoxy-6-fluorobenzoic Acid

While extensive, high-profile academic literature dedicated solely to this compound is not abundant, the rationale for its study is firmly rooted in its identity as a specialized chemical intermediate. The specific arrangement of its three distinct substituents—a chlorine atom, an ethoxy group, and a fluorine atom—creates a molecule with a highly controlled steric and electronic profile. This precise architecture is not accidental; it is designed for use as a building block in multi-step syntheses of more complex target molecules, likely in the pharmaceutical or materials science sectors.

The combination of ortho- and meta-substituents offers chemists precise control over subsequent chemical transformations. For example, the halogen atoms can serve as handles for cross-coupling reactions, while the carboxylic acid and ethoxy groups can be modified or used to direct other reactions. Research on such a compound is typically driven by the need for a specific, custom-designed fragment in the development of novel, high-value products where molecular precision is paramount. Its study contributes to the broader library of unique synthetic intermediates available to chemists for constructing complex molecular architectures.

Scope and Objectives of the Comprehensive Research Outline

The scope of this article is to provide a detailed and scientifically grounded overview of this compound. The primary objective is to contextualize the compound within the broader families of halogenated and substituted benzoic acids and to delineate the scientific reasoning that justifies its synthesis and study. This document will adhere strictly to the outlined sections, focusing on the chemical significance, the landscape of related research, and the specific rationale for investigating this particular molecule. The aim is to create a thorough and focused scientific narrative based on established chemical principles and available data.

Chemical and Physical Data

While detailed, experimentally verified data for this compound is not widely available in peer-reviewed literature, basic properties can be identified from chemical supplier databases.

PropertyValueSource
CAS Number 2384893-59-6 bldpharm.comsigmaaldrich.comchemsrc.com
Molecular Formula C₉H₈ClFO₃
Molecular Weight 218.61 g/mol bldpharm.comsigmaaldrich.com

For the purpose of comparison, the properties of the related compound 2-Chloro-6-fluorobenzoic acid are well-documented:

PropertyValueSource
CAS Number 434-75-3 sigmaaldrich.com
Molecular Formula C₇H₄ClFO₂ glentham.com
Molecular Weight 174.55 g/mol sigmaaldrich.com
Melting Point 156-159 °C sigmaaldrich.com
Appearance Powder sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-chloro-3-ethoxy-6-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

MZTVRLXDMVEAMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)O)Cl

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Chloro 3 Ethoxy 6 Fluorobenzoic Acid and Its Precursors

Retrosynthetic Analysis of 2-Chloro-3-ethoxy-6-fluorobenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway. For this compound, the analysis can be envisioned as follows:

The primary disconnection involves the carboxylic acid group, which can be installed via the oxidation of a corresponding benzaldehyde (B42025) or through the carboxylation of an organometallic intermediate. This leads to the precursor 6-chloro-3-ethoxy-2-fluorobenzaldehyde (B3262935) .

Further deconstruction of this aldehyde intermediate would involve the disconnection of the ethoxy group. A plausible approach for the introduction of the ethoxy group is the Williamson ether synthesis, which would suggest a precursor like 2-chloro-6-fluoro-3-hydroxybenzaldehyde .

The arrangement of the chloro and fluoro substituents on the aromatic ring is a key challenge. Their introduction could be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitably substituted benzene (B151609) ring. The specific positioning of these halogens directs the subsequent functionalization steps.

A possible retrosynthetic pathway can be summarized as:

Target MoleculePrecursor 1Precursor 2Starting Material (Illustrative)
This compound6-Chloro-3-ethoxy-2-fluorobenzaldehyde2-Chloro-6-fluoro-3-hydroxybenzaldehydeA polysubstituted benzene derivative

Classical and Modern Synthetic Approaches to Substituted Benzoic Acid Scaffolds

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with a rich history of classical methods and a continuous evolution of modern techniques.

A common and effective method for the preparation of benzoic acids is the oxidation of the corresponding benzaldehydes. This transformation can be achieved using a variety of oxidizing agents. For the synthesis of this compound, the direct precursor, 6-chloro-3-ethoxy-2-fluorobenzaldehyde, can be oxidized. The aldehyde group is susceptible to oxidation to a carboxylic acid, a reaction that is often high-yielding and straightforward to perform.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Silver oxide (Ag₂O)

Hydrogen peroxide (H₂O₂)

The choice of oxidant depends on the presence of other functional groups in the molecule that might also be sensitive to oxidation.

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in organic synthesis. For aromatic systems, this can be achieved through several methods:

Grignard Reagents: The reaction of an aryl magnesium halide (Grignard reagent) with carbon dioxide is a classic method for the synthesis of benzoic acids. This involves the initial formation of the Grignard reagent from an aryl halide, followed by its reaction with CO₂ and subsequent acidic workup.

Organolithium Reagents: Aryllithium compounds, generated through direct lithiation or metal-halogen exchange, readily react with carbon dioxide to form lithium carboxylates, which are then protonated to yield the desired benzoic acid. Ortho-lithiation, where a substituent directs the lithiation to an adjacent position, is a powerful tool for regioselective carboxylation. epfl.charkat-usa.org For instance, the fluorine atom in a fluorinated aromatic compound can direct lithiation to the ortho position. epfl.ch

The introduction of halogen atoms onto an aromatic ring requires careful consideration of directing effects and reaction conditions.

Electrophilic Halogenation: Direct chlorination and fluorination of aromatic rings can be achieved using various reagents. However, controlling the regioselectivity in polysubstituted systems can be challenging due to the competing directing effects of the existing substituents.

Sandmeyer Reaction: This reaction provides a versatile method for the introduction of halogens (Cl, Br) onto an aromatic ring via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide.

Schiemann Reaction: For the introduction of fluorine, the Balz-Schiemann reaction is a key transformation. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) to yield the corresponding aryl fluoride.

The Williamson ether synthesis is a widely used method for the formation of ethers. sigmaaldrich.comguidechem.comsemanticscholar.org It involves the reaction of an alkoxide with a primary alkyl halide. sigmaaldrich.comguidechem.com In the context of synthesizing this compound, this reaction would be employed to introduce the ethoxy group.

This would typically involve the deprotonation of a hydroxyl-substituted precursor, such as 2-chloro-6-fluoro-3-hydroxybenzoic acid or its ester, with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This phenoxide would then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether.

Directed Synthetic Pathways to this compound from Key Intermediates (e.g., 6-Chloro-3-ethoxy-2-fluorobenzaldehyde)

A plausible and direct synthetic pathway to this compound involves the use of the key intermediate 6-chloro-3-ethoxy-2-fluorobenzaldehyde .

The synthesis can be conceptualized in the following steps:

Synthesis of the Precursor Aldehyde: The synthesis of 6-chloro-3-ethoxy-2-fluorobenzaldehyde would likely start from a more readily available polysubstituted aromatic compound. The precise route would involve a series of reactions to introduce the chloro, ethoxy, and fluoro groups in the correct positions, followed by the formation of the benzaldehyde functionality.

Oxidation to the Carboxylic Acid: Once the aldehyde precursor is obtained, the final step is its oxidation to the target carboxylic acid. This is a well-established transformation in organic synthesis.

A summary of this directed pathway is presented below:

StepReactantReagents and ConditionsProduct
1Polysubstituted Aromatic PrecursorMulti-step synthesis to introduce substituents and the aldehyde group6-Chloro-3-ethoxy-2-fluorobenzaldehyde
26-Chloro-3-ethoxy-2-fluorobenzaldehydeOxidizing agent (e.g., KMnO₄, H₂O₂) in a suitable solventThis compound

This directed approach, leveraging a key aldehyde intermediate, represents a logical and efficient strategy for the synthesis of the title compound.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry of the four substituents on the aromatic ring. Each substituent's directing effect (ortho, meta, or para) on subsequent electrophilic or nucleophilic substitution reactions must be carefully considered at each step.

Fluorine and Chlorine (Halogens): These are ortho, para-directing deactivators.

Ethoxy group (-OEt): This is a strong ortho, para-directing activator.

Carboxylic acid group (-COOH): This is a meta-directing deactivator.

The interplay of these directing effects dictates the synthetic strategy. For instance, introducing the activating ethoxy group early in the synthesis can facilitate subsequent electrophilic substitutions, but its strong directing effect must be managed to avoid unwanted isomers. The use of blocking groups or specific catalytic systems can be employed to enhance regioselectivity. For example, methods for regioselective halogenation of arenes using N-halosuccinimides in solvents like hexafluoroisopropanol have been shown to provide excellent control. organic-chemistry.org

Stereoselectivity: The final target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis is not a consideration for the final product itself. However, if any of the synthetic intermediates were chiral, it would be necessary to employ stereoselective reactions or resolve racemic mixtures to obtain the desired stereoisomer of the intermediate. While achiral benzoic acid derivatives can sometimes be used to form chiral co-crystals with other molecules, this is a supramolecular phenomenon and not a feature of the molecule's intrinsic synthesis. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for Halogenated Benzoic Acids

The synthesis of halogenated aromatic compounds traditionally involves reagents and conditions that are not environmentally friendly. However, modern synthetic chemistry is increasingly adopting green chemistry principles to mitigate environmental impact.

Key green chemistry considerations for the synthesis of halogenated benzoic acids include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Safer halogenating agents, such as N-halosuccinimides, are often used as alternatives to hazardous elemental halogens like Br₂ and Cl₂. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. oiccpress.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes photoredox catalysis for halogenation, which can be driven by visible light. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, microbial synthesis offers a potential green alternative to petroleum-based production of benzoic acid derivatives. researchgate.net

Sustainable approaches to halogenation often focus on oxidative halogenation, which uses halide salts (e.g., NaCl, KBr) with a clean oxidant like hydrogen peroxide or oxygen. rsc.org This avoids the direct handling of toxic elemental halogens and can produce water as the only byproduct. rsc.org Bioremediation techniques are also being explored for the degradation of halogenated aromatic compounds, offering an eco-sustainable way to manage waste from such syntheses. nih.gov

The table below summarizes some green chemistry approaches relevant to the synthesis of halogenated aromatic compounds.

Green Chemistry PrincipleTraditional ApproachGreener Alternative
Reagents Elemental Halogens (Cl₂, Br₂)N-halosuccinimides, Oxidative halogenation (Halide salt + H₂O₂)
Solvents Chlorinated Solvents (e.g., CHCl₃, CCl₄)Water, Ethanol, Hexafluoroisopropanol, Supercritical CO₂
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasound, Photoredox catalysis
Waste Stoichiometric byproductsCatalytic systems with minimal waste, Water as a byproduct

Isolation and Purification Techniques for Complex Halogenated Benzoic Acid Derivatives

The isolation and purification of a complex, polysubstituted molecule like this compound from a reaction mixture is a critical step to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization/Recrystallization: This is a primary and highly effective method for purifying solid organic compounds like benzoic acid derivatives. illinois.edu The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. Benzoic acid itself is often purified by recrystallization from water due to its significantly higher solubility in hot water compared to cold water. wikipedia.orgyoutube.com For a more complex derivative, a single solvent or a mixed-solvent system may be required. The process generally involves:

Dissolving the crude solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals.

Isolating the crystals by filtration (e.g., using a Büchner funnel). savemyexams.com

Washing the crystals with a small amount of cold solvent and drying them.

Acid-Base Extraction: As a carboxylic acid, the target compound can be readily separated from neutral or basic impurities through acid-base extraction. The crude product, dissolved in an organic solvent, can be treated with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The benzoic acid derivative will be deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to re-protonate the carboxylate, causing the pure benzoic acid derivative to precipitate out, after which it can be collected by filtration. bartleby.com

Chromatography: If crystallization and extraction are insufficient to remove impurities with similar properties, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of a reaction and to identify the components in a mixture. It can also help in selecting a suitable solvent system for column chromatography. bartleby.comrsc.org

Column Chromatography: A preparative technique used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through it.

High-Performance Liquid Chromatography (HPLC): An advanced form of column chromatography that uses high pressure to pass the solvent through columns containing smaller stationary phase particles. It offers higher resolution and is used for both analytical quantification and preparative purification of complex mixtures. helixchrom.com Various mixed-mode columns can be used to achieve separation of polar and non-polar compounds in a single run. zodiaclifesciences.com

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Ethoxy 6 Fluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular skeleton, connectivity, and spatial arrangement can be assembled.

One-dimensional NMR spectra provide fundamental information about the different chemical environments of the NMR-active nuclei within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the two aromatic protons, and the ethoxy group protons. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm) due to deshielding and hydrogen bonding. The two aromatic protons are chemically non-equivalent and are expected to appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with their coupling constant revealing their ortho relationship. The ethoxy group (-OCH₂CH₃) should present as a quartet for the methylene (B1212753) protons (δ ~4.0-4.3 ppm) coupled to the methyl protons, and a triplet for the methyl protons (δ ~1.3-1.5 ppm) coupled to the methylene protons.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (δ ~165-170 ppm). The six aromatic carbons will resonate in the δ 110-160 ppm range. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-F and C-Cl) will exhibit characteristic chemical shifts and, notably, the C-F signal will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. The carbon attached to the ethoxy group (C-O) will also have a distinct downfield shift. The two aliphatic carbons of the ethoxy group will appear at higher field, with the methylene carbon (-OCH₂) around δ 60-70 ppm and the terminal methyl carbon (-CH₃) around δ 14-16 ppm.

¹⁹F NMR Spectroscopy : As there is only one fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. For fluorobenzoic acids, this shift can be sensitive to the nature and position of other substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chloro-3-ethoxy-6-fluorobenzoic Acid Predicted values are based on established substituent effects on benzene (B151609) derivatives.

Atom/Group ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
-COOH10.0 - 13.0broad singlet165 - 170
C1-COOH--118 - 122
C2-Cl--125 - 130
C3-OEt--150 - 155
C4-H7.0 - 7.3doublet115 - 120
C5-H7.4 - 7.7doublet128 - 133
C6-F--158 - 162 (doublet)
-OCH₂CH₃4.0 - 4.3quartet63 - 68
-OCH₂CH₃1.3 - 1.5triplet14 - 16

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the proposed structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the two aromatic protons, confirming their adjacency. Another cross-peak would connect the methylene and methyl protons of the ethoxy group, confirming the ethyl fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of the signals for the two aromatic C-H units and the two aliphatic carbons of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular framework. youtube.com Key expected correlations would include:

The methylene protons (-OCH₂) showing a correlation to the aromatic carbon at position 3 (C3).

The aromatic proton at C4 showing correlations to C2, C3, and C6.

The aromatic proton at C5 showing correlations to C1 and C3. These correlations are instrumental in confirming the 2,3,6-substitution pattern on the benzoic acid core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining conformation and stereochemistry. A key NOESY correlation would be expected between the methylene protons of the ethoxy group and the aromatic proton at C4, confirming their spatial proximity.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : The spectra are expected to be dominated by vibrations characteristic of the carboxylic acid, ether, and substituted benzene functionalities.

O-H Stretch : A very broad and strong absorption band is anticipated in the FT-IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. mdpi.com

C=O Stretch : A strong, sharp absorption in the FT-IR spectrum between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the dimerized carboxylic acid. mdpi.com A weaker band at a slightly higher frequency might indicate the presence of a monomeric form.

C-O Stretches : Two distinct C-O stretching vibrations are expected: one for the carboxylic acid (around 1280-1320 cm⁻¹) and another for the aryl-alkyl ether (asymmetric stretch around 1230-1270 cm⁻¹ and symmetric stretch around 1020-1070 cm⁻¹).

Aromatic Vibrations : C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

C-Halogen Stretches : The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies (cm⁻¹) are based on data for analogous substituted benzoic acids. mdpi.comdergipark.org.trliverpool.ac.uk

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
O-H stretch (in dimer)2500 - 3300Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2980Medium
C=O stretch (in dimer)1680 - 1710Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O-H in-plane bend1380 - 1440Medium
C-O stretch (acid)1280 - 1320Strong
C-O-C asymmetric stretch (ether)1230 - 1270Strong
C-F stretch1200 - 1260Strong
C-O-C symmetric stretch (ether)1020 - 1070Medium
C-Cl stretch600 - 800Medium to Strong

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of the molecular formula and elucidation of the structure through fragmentation analysis.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₈ClFO₃. The calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value to confirm the elemental composition. The presence of chlorine would be further confirmed by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups:

Loss of an ethyl radical (•C₂H₅) from the ethoxy group to form an [M - 29]⁺ ion.

Loss of a carboxyl radical (•COOH) to form an [M - 45]⁺ ion.

Decarboxylation (loss of CO₂) to form an [M - 44]⁺ ion, particularly from the deprotonated molecule [M-H]⁻ in negative ion mode.

Loss of water ([M - 18]⁺) , a common fragmentation for carboxylic acids.

Cleavage of the ether bond, leading to the loss of an ethoxy radical (•OC₂H₅) to form an [M - 45]⁺ ion, or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement.

Analysis of these fragmentation pathways allows for the confirmation of the presence and connectivity of the various functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

A single-crystal X-ray diffraction study would yield detailed crystallographic data. Typically, this would be presented in a table format, including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). However, no such studies have been published for the title compound.

Interactive Data Table: Crystallographic Data for this compound No published data available.

Crystal ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated Density (g/cm³)Data not available
R-factorData not available

The crystal packing of this compound would be governed by various non-covalent interactions. Analysis of the crystal structure would allow for the identification and characterization of these interactions, which are fundamental to crystal engineering and materials science. Without experimental crystallographic data, a definitive analysis of these interactions is not possible.

Interactive Data Table: Key Intermolecular Interactions in Crystalline this compound No published data available.

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)
Hydrogen BondingData not availableData not availableData not available
Halogen BondingData not availableData not availableData not available
π-π StackingData not availableData not availableData not available

Chiroptical Spectroscopy (if chiral derivatives are explored)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These methods provide information about the stereochemistry and conformation of chiral compounds. As there is no information available regarding the synthesis or resolution of chiral derivatives of this compound, and the parent molecule itself is not chiral, this section is not applicable based on current scientific knowledge.

Iv. Reactivity, Reaction Mechanisms, and Chemical Transformations of 2 Chloro 3 Ethoxy 6 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations.

The carboxylic acid moiety of 2-chloro-3-ethoxy-6-fluorobenzoic acid can readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.

Similarly, amide formation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. organic-chemistry.org One such method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.govresearchgate.net This process is efficient for a range of aliphatic, benzylic, and aromatic carboxylic acids and amines, proceeding at room temperature with good to excellent yields. nih.gov

Table 1: Examples of Esterification and Amide Formation Reactions

ReactantReagent(s)Product Type
This compoundAlcohol, Acid CatalystEster
This compoundAmine, Coupling AgentAmide
Carboxylic AcidsN-chlorophthalimide, Triphenylphosphine, AmineAmide

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Selective reduction to the aldehyde is more challenging but can be achieved using milder or sterically hindered reducing agents. A related transformation, the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde, has been shown to yield the corresponding 2-chloro-6-fluorobenzyl alcohol. semanticscholar.org This process is diffusion-controlled and can be carried out using cyclic voltammetry and constant current electrolysis. semanticscholar.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, typically at elevated temperatures. The stability of the resulting carbanion intermediate influences the ease of this reaction. For some fluorinated phthalic acids, decarboxylation can be achieved by heating in a polar aprotic solvent, sometimes in the presence of a base or a metal catalyst. google.com For example, 3,4,5,6-tetrafluorophthalic acid can be decarboxylated to form 2,3,4,5-tetrafluorobenzoic acid. google.com

Reactivity of Aromatic Halogen Substituents (Cl, F)

The presence of both chlorine and fluorine atoms on the aromatic ring opens up possibilities for various substitution and coupling reactions. The small size and high electronegativity of the fluorine atom, compared to chlorine, can influence the reactivity and regioselectivity of these transformations. nih.gov

Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the halide ion. masterorganicchemistry.com The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing groups ortho and para to the leaving group, which stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

In the context of nucleophilic aromatic substitution, the fluorine atom is often a better leaving group than chlorine. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the highly polarized C-F bond. youtube.comyoutube.com Therefore, in this compound, SNAr reactions might preferentially occur at the fluorine-bearing carbon, depending on the reaction conditions and the nucleophile.

The chlorine and fluorine substituents can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. researchgate.nettcichemicals.com It is a versatile method for creating biaryl structures. The relative reactivity of the C-Cl and C-F bonds in Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C-Cl bond is more reactive than the C-F bond in such couplings.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgresearchgate.net This method is used to synthesize aryl alkynes. Similar to the Suzuki-Miyaura coupling, the C-Cl bond is generally more susceptible to oxidative addition to the palladium catalyst than the C-F bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org It is a widely used method for the synthesis of arylamines. organic-chemistry.orgnih.gov The selective amination of an aryl bromide in the presence of an activated heteroaryl chloride has been demonstrated, highlighting the potential for chemoselective reactions on molecules with multiple halogen substituents. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameReactantsCatalyst SystemBond Formed
Suzuki-MiyauraAryl Halide, Organoboron CompoundPalladium CatalystC-C
SonogashiraAryl Halide, Terminal AlkynePalladium and Copper(I) CatalystsC-C (alkyne)
Buchwald-HartwigAryl Halide, AminePalladium CatalystC-N

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is complex due to the competing directing effects of the four substituents. The position of an incoming electrophile is determined by the combined electronic (resonance and inductive) and steric effects of these groups. libretexts.org

The directing effects of the substituents are as follows:

-Cl (Chloro) and -F (Fluoro) groups: These are halogens, which are deactivating yet ortho-, para-directing. libretexts.orgpressbooks.pub They withdraw electron density from the ring inductively (deactivating effect) but can donate electron density through resonance (ortho-, para-directing effect). libretexts.org

-OCH2CH3 (Ethoxy) group: This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring via a strong resonance effect, which outweighs its inductive withdrawal.

-COOH (Carboxylic Acid) group: This is a deactivating, meta-directing group. It strongly withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

Analysis of Substituent Effects:

Substituent Position Electronic Effect Reactivity Effect Directing Effect
-ClC2Inductive: -I (withdrawing), Resonance: +R (donating)DeactivatingOrtho, Para
-OCH2CH3C3Inductive: -I (withdrawing), Resonance: +R (donating)ActivatingOrtho, Para
-FC6Inductive: -I (withdrawing), Resonance: +R (donating)DeactivatingOrtho, Para
-COOHC1Inductive: -I (withdrawing), Resonance: -R (withdrawing)DeactivatingMeta

Predicted Outcome of Electrophilic Aromatic Substitution:

The ortho positions relative to the ethoxy group are C2 and C4.

The para position relative to the ethoxy group is C6.

Let's evaluate these positions:

Position C2: Already occupied by a chloro group.

Position C6: Already occupied by a fluoro group.

Position C4: This position is ortho to the ethoxy group and meta to the carboxylic acid group. It is also para to the fluoro group and meta to the chloro group.

The directing vectors of the groups converge on position C4. The strong ortho-directing influence of the activating ethoxy group is the dominant factor. The carboxylic acid group directs meta to itself, which also favors C5, but the deactivating nature of the COOH group makes its directing influence less significant than the activating ethoxy group. The halogen substituents are also ortho, para-directors, and C4 is para to the fluorine atom.

Therefore, electrophilic substitution is most likely to occur at the C4 position . This position is sterically accessible and electronically activated by the most powerful activating group on the ring. Reactions like nitration, halogenation, or Friedel-Crafts acylation, if they proceed, would be expected to yield the 4-substituted product. masterorganicchemistry.comyoutube.com

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies for this exact molecule are not widely documented, the mechanisms for its key transformations can be confidently inferred from well-established principles of organic chemistry.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): The mechanism for an EAS reaction, such as nitration with a mixture of nitric and sulfuric acids, involves three key steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the nitronium ion. This attack is directed to the C4 position, as discussed previously. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized over the ring, with resonance structures that are stabilized by the electron-donating ethoxy group.

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the C4 carbon. youtube.com This collapses the sigma complex, restores the aromatic π-system, and yields the final product, 2-chloro-3-ethoxy-6-fluoro-4-nitrobenzoic acid.

Mechanism of Ether Cleavage: As outlined in section 4.3, the cleavage of the ethoxy group under strong acid (e.g., HI) conditions follows a pathway involving protonation and subsequent nucleophilic substitution.

Protonation: The ether oxygen acts as a Lewis base, accepting a proton from HI to form an oxonium ion intermediate.

SN2 Attack: The iodide ion (I⁻), a strong nucleophile, attacks the less sterically hindered carbon of the C-O bond, which is the ethyl group's primary carbon. This backside attack displaces the protonated hydroxyl group (now part of the phenol (B47542) derivative) as a neutral leaving group, simultaneously forming iodoethane. This concerted step is characteristic of an SN2 reaction. masterorganicchemistry.com The alternative SN1 pathway is less likely due to the instability of a primary carbocation.

These established mechanisms provide a robust framework for understanding the chemical transformations of this compound, even in the absence of compound-specific experimental studies.

V. Computational and Theoretical Chemistry Studies on 2 Chloro 3 Ethoxy 6 Fluorobenzoic Acid

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and equilibrium geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, offering precise predictions of molecular properties.

Density Functional Theory (DFT) has become a particularly popular method due to its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution.

Ab initio methods , such as Hartree-Fock (HF), offer a different approach by calculating the molecular orbitals and their energies from first principles without relying on empirical data. While computationally more demanding, they provide a foundational understanding of the electronic structure. For similar molecules like 3-chlorobenzoic acid, both HF and DFT methods have been used to evaluate geometrical parameters, with results showing good agreement with experimental data.

Table 1: Illustrative Geometrical Parameters from Calculations on Analogous Benzoic Acids (Note: This table is illustrative of typical data obtained from DFT calculations and is based on findings for related compounds, not 2-Chloro-3-ethoxy-6-fluorobenzoic acid itself.)

ParameterMethodCalculated Value
C-Cl Bond LengthDFT/B3LYP~1.74 Å
C-F Bond LengthDFT/B3LYP~1.35 Å
C=O Bond LengthDFT/B3LYP~1.21 Å
C-O Bond LengthDFT/B3LYP~1.35 Å
O-H Bond LengthDFT/B3LYP~0.97 Å
Phenyl Ring C-C-C Angle (Max)DFT/B3LYP~123°
Phenyl Ring C-C-C Angle (Min)DFT/B3LYP~116°

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating vibrational frequencies, electronic transitions, and nuclear magnetic shielding, theoretical spectra can be generated that aid in the analysis of experimental results.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are performed after geometry optimization. For the related 2-Chloro-6-fluorobenzoic acid, DFT (B3LYP) calculations have been used to compute its harmonic vibrational wavenumbers. dergipark.org.trnih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor (e.g., 0.978 for B3LYP/6-311++G(d,p)). dergipark.org.tr The analysis is further enhanced by Total Energy Distribution (TED) calculations, which assign the calculated vibrational modes to specific molecular motions like stretching, bending, or torsions. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical shielding tensors for each nucleus, which are then referenced against a standard (like Tetramethylsilane, TMS) to yield chemical shifts. This allows for the assignment of experimental NMR peaks and can help in confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For 2-Chloro-6-fluorobenzoic acid, TD-DFT calculations have been used to predict its electronic spectrum, providing insight into the nature of the molecular orbitals involved in the electronic excitations. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic protons.

Green/Yellow: Regions of neutral or near-zero potential.

For substituted benzoic acids, MEP analysis reveals that the most negative potential (red) is localized on the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net The most positive potential (blue) is located on the acidic hydrogen of the hydroxyl group, identifying it as the site for nucleophilic attack and hydrogen bond donation. researchgate.net This information is critical for predicting intermolecular interactions and the molecule's role in chemical reactions.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds, like the C-C bond connecting the carboxylic acid to the phenyl ring and the C-O bond of the ethoxy group, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them.

This is typically done by systematically rotating a specific dihedral angle and calculating the potential energy at each step. For 2-Chloro-6-fluorobenzoic acid, theoretical calculations have shown the existence of three distinct conformers. dergipark.org.tr

Conformer I (most stable): The carboxylic acid group is in a cis conformation, and its orientation is influenced by the adjacent halogen substituents. dergipark.org.tr

Conformers II and III (high-energy): The carboxylic acid group is in a trans conformation. These are significantly higher in energy (by about 17 kJ/mol) than the cis form. dergipark.org.tr

The potential energy surface (PES) scan for the rotation around the exocyclic C–C bond reveals the energy barriers between these conformers. For this compound, additional conformational complexity would arise from the rotation around the C-O bond of the ethoxy group, leading to a more complex energy landscape that would require detailed computational exploration.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) via Computational Methods

Computational methods are essential for characterizing non-covalent interactions, which govern molecular recognition, crystal packing, and biological activity.

Hydrogen Bonding: Benzoic acids are well-known to form strong intermolecular hydrogen bonds. In the solid state, 2-Chloro-6-fluorobenzoic acid forms centrosymmetric dimers through O–H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov Computational studies can quantify the strength of these bonds and analyze their geometric properties. In addition to the primary dimer formation, weaker C–H···F interactions have been identified that link these dimers into larger supramolecular structures. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophilic site. While the fluorine atom is generally a poor halogen bond donor, the chlorine atom can participate in such interactions. Computational analysis, including MEP mapping, can identify the positive σ-hole on the chlorine atom, suggesting its potential to act as a halogen bond donor. The interplay between hydrogen bonding and halogen bonding is a subject of significant research, as these interactions can be competitive or cooperative in directing molecular assembly. nih.govresearchgate.net

For this compound, intramolecular hydrogen bonding between the carboxylic proton and the ethoxy oxygen or the ortho-fluorine atom might be possible in specific conformations, and this could be investigated through computational analysis.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products. This involves locating and characterizing the structures of transition states (TS), which are the energy maxima along the reaction coordinate.

The process typically involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Transition State Searching: Employing algorithms (e.g., synchronous transit-guided quasi-Newton, STQN) to find the first-order saddle point (the TS) on the potential energy surface that connects reactants and products.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Vi. Advanced Applications of 2 Chloro 3 Ethoxy 6 Fluorobenzoic Acid in Chemical Sciences Excluding Human Clinical Data

2-Chloro-3-ethoxy-6-fluorobenzoic Acid as a Key Intermediate in Organic Synthesis

Halogenated benzoic acids are foundational building blocks in modern chemical synthesis. The presence of halogen atoms significantly influences the molecule's reactivity, acidity, and lipophilicity, making them indispensable precursors in the creation of complex molecular architectures for various industrial applications. this compound, with its distinct substitution pattern, is well-positioned as a valuable intermediate for constructing specialized molecules.

Precursor for Complex Agrochemical Molecules (e.g., Herbicides, Pesticides)

The broader class of halogenated benzoic acids has seen extensive use as precursors in the synthesis of agrochemicals. The specific halogen substitution pattern on the aromatic ring is crucial for biological activity and selectivity. For instance, certain dichlorinated benzoic acids have historically been used as intermediates in the synthesis of pesticides. psu.edu The functional groups on this compound make it a plausible candidate for developing new, complex agrochemical agents. The carboxylic acid handle allows for facile conversion into amides, esters, and other derivatives, which are common moieties in active herbicidal and pesticidal compounds.

Building Block for Specialty Polymers and Advanced Materials

Fluorinated compounds are integral to the development of advanced materials, including specialty polymers, due to the unique properties conferred by the fluorine atom, such as thermal stability and chemical resistance. Dihalogenated benzoic acid derivatives, which share structural similarity with this compound, are utilized as building blocks for materials like liquid crystals and as ligands for creating metal-organic frameworks (MOFs). ossila.com The rigidity of the benzoic acid core, combined with the specific directional influences of its substituents, makes it a candidate for incorporation into polymeric structures or for the synthesis of monomers intended for advanced material applications.

Synthetic Routes to Diverse Fluorinated and Halogenated Organic Compounds

This compound is itself a sophisticated halogenated organic compound and serves as a versatile starting point for accessing even more complex molecules. The true synthetic utility of such intermediates lies in the selective modification of their functional groups. The carboxylic acid group is readily converted into an acid chloride, which can then be transformed into a wide array of amides, esters, and ketones. Furthermore, the aromatic ring, activated and directed by the existing substituents, can potentially undergo further transformations, leading to a diverse library of novel fluorinated and halogenated compounds. Methodologies for the synthesis of fluorinated benzoic acids are well-established, providing a robust framework for the utilization of this compound in synthetic chemistry. arkat-usa.orggoogle.combeilstein-journals.org

Role in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. researchgate.net Substituted benzoic acids are exemplary molecules in this field due to their capacity to form predictable and robust non-covalent interactions.

Design and Synthesis of Cocrystals and Multicomponent Forms

The carboxylic acid group is a premier functional group for forming strong and directional hydrogen bonds. This makes this compound an excellent candidate for designing cocrystals—crystalline structures containing two or more neutral molecules. The most common interaction involving carboxylic acids is the formation of a cyclic dimer synthon through O-H···O hydrogen bonds. nih.gov This robust motif is a primary design tool in crystal engineering.

Furthermore, the carboxylic acid can form strong hydrogen bonds with other complementary functional groups, such as the nitrogen atoms in pyridines or amides, leading to the assembly of multicomponent materials. lookchem.comrsc.org The formation of cocrystals between substituted benzoic acids and various coformers is a well-explored strategy for modifying the physicochemical properties of solids. acs.orgacs.org The specific electronic nature of the substituents on the benzoic acid ring can influence the strength of these interactions and the success of cocrystallization. lookchem.comacs.org

Exploration of Non-Covalent Interactions (Hydrogen, Halogen, π-π Interactions)

The solid-state structure of materials based on this compound would be governed by a hierarchy of non-covalent interactions. Analysis of the closely related compound, 2-chloro-6-fluorobenzoic acid, provides significant insight into the interactions that can be expected. nih.govnih.gov

Hydrogen Bonds: The primary and most dominant interaction is the O-H···O hydrogen bond, which leads to the formation of centrosymmetric carboxylic acid dimers. nih.gov In addition to this strong interaction, weaker C-H···O and C-H···F hydrogen bonds are also anticipated. In the crystal structure of 2-chloro-6-fluorobenzoic acid, C-H···F contacts connect the primary acid dimers into larger assemblies. nih.gov The presence of the ethoxy group in this compound introduces additional aliphatic C-H donors, increasing the possibility for weak C-H···O or C-H···F interactions that can further stabilize the crystal packing.

Halogen Bonds: The chlorine atom on the aromatic ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) is attracted to a nucleophilic or Lewis basic site. nih.govnih.gov This interaction can be a powerful tool in directing crystal packing alongside hydrogen bonds.

π-π Interactions: Due to the steric hindrance from the two ortho substituents (chloro and fluoro groups), significant face-to-face π-π stacking is unlikely. In the crystal structure of 2-chloro-6-fluorobenzoic acid, no π-stacking is observed, and the carboxylic acid group is twisted significantly out of the plane of the aromatic ring. nih.gov A similar conformation and lack of significant π-π interactions would be expected for this compound.

The table below summarizes the key non-covalent interactions expected in the crystal structure of this compound, with geometric data extrapolated from its close analogue, 2-chloro-6-fluorobenzoic acid. nih.gov

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Strong Hydrogen Bond O-H (Carboxylic Acid)O=C (Carboxylic Acid)Forms robust R²₂(8) cyclic dimers, the primary structural motif.
Weak Hydrogen Bond C-H (Aromatic/Ethyl)F-CLinks the primary dimers into extended sheets or chains. nih.gov
Weak Hydrogen Bond C-H (Aromatic/Ethyl)O (Carbonyl/Ether)Provides additional stabilization to the overall 3D network.
Halogen Bond C-ClLewis Base (e.g., O, N)Offers directional control over packing, complementing hydrogen bonds.
π Interactions Aromatic RingAromatic RingGenerally weak or absent due to steric hindrance from ortho substituents. nih.gov

Catalytic Applications and Organocatalysis

The reactivity of the carboxylic acid group, combined with the electronic effects of the chloro, fluoro, and ethoxy substituents on the aromatic ring, positions this compound as a candidate for applications in catalysis. Although direct evidence of its use is limited, the functions of similar molecules provide a strong basis for its potential.

Use as a Co-catalyst or Ligand Precursor

Halogenated benzoic acids can serve as precursors for more complex molecules used in catalysis. For instance, related amino-fluorobenzoic acids are known intermediates in the synthesis of sophisticated ligands. 2-Amino-3-fluorobenzoic acid is a key precursor for creating fluoroacridines, which can be transformed into tridentate ligands like Acriphos. orgsyn.org This suggests that this compound could potentially be chemically modified to create novel ligands for metal-catalyzed reactions. The presence of multiple reactive sites allows for functionalization to design ligands with specific steric and electronic properties for asymmetric catalysis or other specialized applications.

Role in Specific Organic Reactions (e.g., Aldol Condensation, Biginelli Reaction)

While the direct role of this compound in organocatalytic reactions such as Aldol condensations or Biginelli reactions is not established, its parent compound, 2-chloro-6-fluorobenzoic acid, is utilized as a versatile reactant in palladium-catalyzed cross-coupling reactions to synthesize biaryls. pharmaffiliates.com This type of reaction is fundamental in organic synthesis for creating complex molecular frameworks.

Organocatalysis often employs chiral organic molecules to catalyze enantioselective transformations. For example, the asymmetric α-fluorination of α-chloroaldehydes can be mediated by chiral organocatalysts to produce α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org Although this compound itself is not a catalyst in this context, its derivatives could be explored for such roles, or it could be used as a building block for synthesizing more complex organocatalysts.

Analytical Chemistry Method Development for this compound in Non-Biological Matrices

The detection and quantification of halogenated aromatic compounds in environmental and industrial samples are crucial for monitoring and process control. The development of robust analytical methods for trace analysis is therefore a significant area of research.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) Techniques for Trace Analysis

Sensitive methods for the analysis of fluorobenzoic acids (FBAs) in complex matrices like saline waters have been developed, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These methods often involve a pre-concentration step using solid-phase extraction (SPE) with hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges, which can achieve significant enrichment factors (e.g., 500-fold). researchgate.net For analysis, reversed-phase columns are typically used, and detection via MS/MS in selected reaction monitoring (SRM) mode provides high sensitivity and selectivity, with detection limits reaching the low nanogram-per-milliliter (ng/mL) range. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires the analytes to be volatile. For non-volatile compounds like benzoic acids, a derivatization step is necessary before analysis.

Table 1: Overview of Analytical Techniques for Fluorobenzoic Acid (FBA) Analysis
TechniqueSample PreparationKey FeaturesTypical Detection LimitsReference
LC-MS/MSSolid-Phase Extraction (SPE)High sensitivity and selectivity; suitable for non-volatile compounds; baseline separation of isomers.0.01–0.05 ng/mL researchgate.net
GC-MSSPE and Derivatization (e.g., with BF₃·MeOH)Requires derivatization for benzoic acids; provides excellent chromatographic resolution.8–37 ng/L (after 250-fold enrichment) researchgate.net

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, improving its volatility for GC analysis, enhancing its ionization efficiency for mass spectrometry, or improving its chromatographic behavior. nih.govmdpi-res.com For the GC-MS analysis of fluorobenzoic acids, derivatization with reagents like BF₃·MeOH to form methyl esters is a common strategy. researchgate.net This process converts the polar, non-volatile carboxylic acid into a more volatile ester that is amenable to GC analysis. Other novel derivatization agents, such as 3-(chlorosulfonyl)benzoic acid, have been developed to introduce a "charge-switch" that improves detection sensitivity in LC-MS/MS by promoting stable ionization. nih.gov Such strategies could be adapted for this compound to achieve lower detection limits and improve method robustness.

Environmental Fate and Biodegradation Studies (excluding ecotoxicity)

Understanding the environmental fate of synthetic chemical compounds is essential for assessing their persistence and potential for transformation in ecosystems. The degradation of this compound can be predicted to occur through both abiotic (photochemical) and biotic (microbial) pathways.

Studies on the closely related 2-chloro-6-fluorobenzoic acid have shown that it undergoes prompt photodecarboxylation when exposed to UV radiation (λ = 235 nm). researchgate.net This process results in the cleavage of the carboxylic acid group, producing carbon dioxide and 1-chloro-3-fluorobenzene. researchgate.net This photochemical reaction represents a significant abiotic degradation pathway for such compounds in sunlit environments.

Microbial degradation is a key process for the breakdown of halogenated aromatic compounds in soil and water. The biodegradation of chlorobenzoic acids often proceeds through pathways involving initial dioxygenation of the aromatic ring. For example, the degradation of 3-chlorobenzoic acid can lead to the formation of intermediates like 3-chlorocatechol (B1204754) or 4-chlorocatechol, which are then subjected to ring cleavage and further metabolism. researchgate.net It is plausible that soil and water microorganisms could adapt to utilize this compound as a carbon source, likely initiating degradation through similar enzymatic pathways involving hydrolysis, dehalogenation, or ring-hydroxylating dioxygenases.

Table 2: Potential Environmental Degradation Pathways
PathwayProcessKey Intermediates/ProductsGoverning FactorsReference
Abiotic DegradationPhotodecarboxylation1-Chloro-3-fluorobenzene, Carbon DioxideUV radiation exposure researchgate.net
Biotic DegradationMicrobial MetabolismHalogenated catechols, Ring-cleavage productsPresence of adapted microorganisms, environmental conditions (pH, oxygen) researchgate.net

Based on the conducted research, there is currently a lack of specific scientific literature detailing the photochemical and microbial degradation pathways of this compound. The available studies focus on structurally similar but distinct compounds, such as 2-chloro-6-fluorobenzoic acid and other chlorinated benzoic acids.

Therefore, it is not possible to provide a detailed and scientifically accurate account of the advanced applications of this compound in the specific areas of photochemical and microbial degradation as requested in the outline. Any attempt to do so would involve extrapolation from related compounds and would not adhere to the strict requirement of focusing solely on the target molecule.

To generate the requested content for sections 6.5.1 and 6.5.2, further experimental research focusing specifically on the environmental fate of this compound is required.

Vii. Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways for 2-Chloro-3-ethoxy-6-fluorobenzoic Acid

While classical methods for synthesizing polysubstituted benzoic acids exist, future research will likely focus on more efficient, sustainable, and regioselective pathways.

Directed Ortho-Lithiation and C-H Activation: Traditional approaches often involve multi-step sequences. Modern methods like directed ortho-lithiation offer a powerful strategy for the regiosepecific construction of polysubstituted aromatics. semanticscholar.orgrsc.org For a molecule like this compound, research could explore the selective lithiation directed by the carboxylic acid group, which has been shown to be an effective directing group, to introduce further functionalities. semanticscholar.orgrsc.orgresearchgate.net Furthermore, transition-metal-catalyzed C-H activation represents a frontier in organic synthesis. acs.orgnih.gov Developing catalytic systems, for instance, using iridium or palladium, could enable the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials and improving atom economy. acs.orgnih.govsemanticscholar.org

Late-Stage Functionalization and Fluorination: The development of late-stage halogenation techniques allows for the introduction of halogen atoms into complex molecules at a late point in the synthesis. nih.govnih.gov Future pathways could involve constructing a simpler benzoic acid core and introducing the chloro and fluoro groups selectively using modern halogenating agents. nih.gov Specifically, novel nucleophilic fluorination methods could be explored, potentially offering milder conditions and broader substrate scope compared to traditional approaches. umn.edumdpi.com

A comparative look at potential synthetic strategies highlights the shift towards more advanced and efficient methods.

Synthetic StrategyDescriptionPotential Advantages for this compoundKey Research Focus
Traditional Multi-Step SynthesisLinear sequence involving classical reactions like nitration, reduction, diazotization, and substitution.Well-established procedures.Improving yields and reducing step count.
Directed Ortho-LithiationUse of the carboxylate group to direct metalation to an adjacent position for subsequent reaction with an electrophile. semanticscholar.orgrsc.orgresearchgate.netHigh regioselectivity for introducing substituents.Optimizing reaction conditions to control selectivity among the available ortho positions.
Transition-Metal-Catalyzed C-H ActivationDirect functionalization of C-H bonds, catalyzed by metals like Pd(II) or Ru. acs.orgnih.govresearchgate.netHigh atom economy, reduced waste, and potential for novel transformations.Discovery of suitable catalysts and ligands to control regioselectivity in a polysubstituted system.
Late-Stage HalogenationIntroduction of chlorine and fluorine atoms onto a pre-formed ethoxybenzoic acid scaffold. nih.govFlexibility in synthesis design and access to analogues.Developing selective and mild halogenating agents that tolerate other functional groups.

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The unique electronic environment of the aromatic ring in this compound, influenced by the electron-withdrawing halogens and the electron-donating ethoxy group, suggests a rich and underexplored reactivity profile. Future studies could uncover novel chemical transformations. For instance, the compound could serve as a precursor for generating highly substituted benzynes, which are valuable intermediates in organic synthesis. semanticscholar.org The specific substitution pattern may also influence its participation in cross-coupling reactions, potentially leading to the synthesis of complex biaryl compounds or other valuable molecular architectures.

Advanced Spectroscopic Probes for in situ Reaction Monitoring of this compound Transformations

Understanding and optimizing the synthesis and subsequent reactions of this compound requires precise monitoring of reaction kinetics and mechanism. Advanced in situ spectroscopic techniques are indispensable for this purpose.

In situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR™ and similar technologies allow for the real-time tracking of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies in the mid-infrared region. rsc.orgnih.govacs.orgmt.com This technique can provide critical data on reaction initiation, conversion rates, and the formation of transient species without the need for offline sampling, which is particularly useful for optimizing complex, multi-component reactions. rsc.orgmt.com

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions in the liquid phase, flow NMR and compressed sensing NMR techniques can offer detailed mechanistic insights. rsc.orgnih.govrsc.orgbeilstein-journals.org These methods can identify reaction intermediates and quantify species in real-time, providing a comprehensive picture of the reaction pathway. rsc.orgbeilstein-journals.org Time-resolved kinetic NMR, combining rapid mixing with spectroscopic imaging, can generate 2D spectrotemporal correlations to map the entire reaction coordinate. nih.gov

Integration of this compound in Advanced Materials and Nanotechnology (e.g., MOFs, COFs)

The carboxylic acid functionality makes this compound an ideal building block, or "linker," for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.comyoutube.com

Functional Linkers for MOFs and COFs: The halogen and ethoxy substituents on the linker can tune the properties of the resulting framework. Halogenation of linkers is a known strategy to modify the electronic properties, stability, and gas sorption capabilities of MOFs. acs.orgnih.govstfc.ac.uk The presence of fluorine and chlorine can introduce hydrophobicity and create specific interaction sites within the pores, potentially enhancing selectivity for certain guest molecules. nih.gov The ethoxy group can provide an additional point of functionalization or influence the framework's polarity. Research in this area would involve synthesizing novel MOFs and COFs using this linker and characterizing their performance in applications such as gas storage, separation, and catalysis. acs.orgnih.govresearchgate.net

Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding

A powerful avenue for future research lies in combining experimental work with computational modeling to gain a deeper understanding of the compound's behavior.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model potential reaction pathways, predict the regioselectivity of C-H activation or lithiation, and understand the electronic structure of the molecule. mdpi.comsemanticscholar.orgnih.govresearchgate.netchemrxiv.org Such studies can elucidate the influence of the different substituents on the molecule's reactivity and guide the design of experiments. mdpi.comnih.gov For instance, computational analysis can predict the most likely sites for electrophilic attack or radical functionalization. chemrxiv.orgscielo.org.za

Predictive Modeling for Material Properties: When used as a linker in MOFs or COFs, computational methods can predict the resulting framework's topology, pore environment, and adsorption properties. This predictive power can accelerate the discovery of new materials with desired functionalities, creating a feedback loop where computational predictions guide experimental synthesis and characterization. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Halogenated Benzoic Acid Derivatives

The synthesis and application of molecules like this compound are not without challenges, but these also present significant opportunities.

Challenges: A primary challenge is achieving regioselectivity in synthesis. With multiple potential reaction sites, controlling the precise placement of functional groups can be difficult. Furthermore, the synthesis of polyhalogenated aromatics can sometimes require harsh reagents or conditions. nih.gov

Opportunities: Overcoming these synthetic challenges provides access to a vast chemical space of novel compounds. These complex halogenated building blocks are crucial in medicinal chemistry and materials science. researchgate.net The unique electronic properties imparted by halogenation can lead to materials with enhanced performance in organic electronics or as functional components in supramolecular assemblies. nih.govresearchgate.net The development of versatile protocols for the late-stage functionalization of such complex benzoic acids could significantly accelerate drug discovery and the creation of new functional materials. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-3-ethoxy-6-fluorobenzoic acid with high purity?

A two-step synthesis involving halogenation and etherification is typical for structurally similar fluorobenzoic acids. For example, nitrosation using NaNO₂ in HCl followed by chlorination with CuCl₂ can introduce chlorine at the ortho position. Ethoxy groups can be introduced via nucleophilic substitution of a precursor halogen (e.g., bromine) using ethanol under basic conditions. Purification via recrystallization in toluene or diethyl ether, as demonstrated for 3-chloro-2,4,5-trifluorobenzoic acid, ensures >95% purity. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity validation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR in DMSO-d₆ or CDCl₃ resolve substituent positions and confirm substitution patterns. For example, fluorine coupling in 19F^{19}\text{F} NMR distinguishes para vs. meta fluorines.
  • Melting Point Analysis : Compare observed mp (e.g., 185–187°C for 2-chloro-4-fluorobenzoic acid) to literature values to assess purity .
  • HPLC : Use a 70:30 acetonitrile/water mobile phase at 254 nm for retention time consistency .

Q. How can solubility challenges in aqueous systems be addressed during bioactivity assays?

Co-solvents like DMSO (≤5% v/v) or ethanol enhance solubility. For pH-dependent studies, prepare sodium salts by neutralizing the carboxylic acid group with NaOH. Solubility parameters (e.g., logP) can be estimated using computational tools like ChemAxon or experimental shake-flask methods .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal diffraction data collected at 100 K (λ = 0.71073 Å) with SHELXL refinement reveals bond lengths, angles, and dihedral angles between substituents. For example, in 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group forms a 6.8° dihedral angle with the benzene ring, and O–H···O hydrogen bonds create dimeric structures. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks critical for stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C shifts)?

Conflicting NMR signals may arise from dynamic processes (e.g., rotamerism of the ethoxy group). Variable-temperature NMR (VT-NMR) between 25°C and −40°C can identify slow-exchange conformers. Computational DFT calculations (B3LYP/6-311+G(d,p)) simulate spectra to validate assignments .

Q. How does substituent electronic effects influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and chlorine atoms activate the benzene ring toward nucleophilic aromatic substitution. For Suzuki-Miyaura couplings, optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (K₂CO₃) in THF/H₂O. Monitor regioselectivity via LC-MS, as steric hindrance from the ethoxy group may favor para substitution .

Q. What mechanistic insights guide the optimization of catalytic esterification?

Acid-catalyzed esterification (H₂SO₄, reflux) follows a Fischer mechanism. Kinetic studies using in situ IR to track carbonyl (C=O) peak disappearance (∼1700 cm⁻¹) can determine rate constants. For greener methods, explore immobilized lipases (e.g., Candida antarctica) in supercritical CO₂, achieving >90% conversion at 40°C .

Methodological Notes

  • Crystallographic Data Deposition : Refined CIF files should be deposited in the Cambridge Structural Database (CSD) using SHELXL-compatible formats .
  • Controlled Oxidation Studies : Use tert-butyl hydroperoxide (TBHP) in acetonitrile to study oxidative degradation pathways, monitored by GC-MS .
  • Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves; avoid exposure to CuCl₂ dust .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.